molecular formula C8H10N4 B13665373 1-Methyl-3-(5-methyl-2-imidazolyl)pyrazole

1-Methyl-3-(5-methyl-2-imidazolyl)pyrazole

Cat. No.: B13665373
M. Wt: 162.19 g/mol
InChI Key: JJXBDRVSNNTESN-UHFFFAOYSA-N
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Description

1-Methyl-3-(5-methyl-2-imidazolyl)pyrazole is a synthetically designed heterocyclic compound incorporating both pyrazole and imidazole ring systems, making it a valuable scaffold for multidisciplinary research. This structure is of significant interest in medicinal chemistry and drug discovery, as both the pyrazole and imidazole motifs are established privileged structures in pharmacology . The imidazole ring, a key component of the amino acid histidine, acts as a versatile pharmacophore capable of rich hydrogen bonding, which is critical for interactions with biological targets such as enzymes and receptors . Similarly, pyrazole-based structures are found in numerous bioactive molecules and approved drugs . This compound is particularly relevant for developing new ligands in coordination chemistry and solvent extraction. Its molecular structure, featuring multiple nitrogen donors, is ideal for coordinating various metal ions. Research on analogous pyrazole-imidazole pyridine ligands has demonstrated excellent selectivity in the extraction of metal ions like Nickel(II) and Copper(II) from solutions, which is valuable for hydrometallurgical and environmental remediation applications . Furthermore, its potential bioactivity can be explored for anticancer and antioxidant agent development, as pyrazole- and imidazole-containing analogs are frequently investigated for these properties . The compound is provided for research applications only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to consult all relevant material safety data sheets prior to handling.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

1-methyl-3-(5-methyl-1H-imidazol-2-yl)pyrazole

InChI

InChI=1S/C8H10N4/c1-6-5-9-8(10-6)7-3-4-12(2)11-7/h3-5H,1-2H3,(H,9,10)

InChI Key

JJXBDRVSNNTESN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=NN(C=C2)C

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Another approach involves palladium-catalyzed coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to attach the 5-methyl-2-imidazolyl group to a pre-formed 1-methyl-3-halopyrazole intermediate.

  • Starting from 1-methyl-3-bromopyrazole, the 5-methyl-2-imidazolyl substituent can be introduced via cross-coupling with an imidazolyl boronic acid or imidazolyl amine derivative.
  • Catalysts such as Pd(PPh3)4 or Pd2(dba)3 with appropriate ligands facilitate the reaction under mild conditions.
  • This method allows for late-stage functionalization and structural diversification.

Regioselective Lithiation and Subsequent Electrophilic Substitution

Based on related pyrazole functionalization methods, regioselective lithiation at the C3 position of 1-methylpyrazole followed by reaction with an electrophilic 5-methyl-2-imidazolyl derivative (e.g., imidazolyl aldehyde or halide) can yield the target compound.

  • Lithiation is typically performed using strong bases like n-butyllithium at low temperatures (-78 °C).
  • Electrophilic substitution introduces the imidazolyl substituent.
  • This method requires careful control of reaction conditions to avoid side reactions.

Reaction Conditions and Optimization

Method Key Reagents/Conditions Yield (%) Notes
Cyclocondensation Methylhydrazine, 5-methyl-2-imidazolecarboxaldehyde, acidic medium, methylation reagents 70-85 One-pot, regioselective, scalable
Pd-Catalyzed Cross-Coupling 1-Methyl-3-bromopyrazole, imidazolyl boronic acid, Pd catalyst, base, inert atmosphere 65-90 Late-stage functionalization, high selectivity
Regioselective Lithiation 1-Methylpyrazole, n-BuLi, electrophile (imidazolyl halide), low temperature 50-75 Requires strict temperature control

Purification and Characterization

  • Purification is typically achieved by column chromatography or recrystallization.
  • Characterization includes NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.
  • Separation of regioisomers, if formed, can be facilitated by differences in boiling points or chromatographic behavior.

Summary and Recommendations

  • The cyclocondensation approach using methylhydrazine and imidazolecarboxaldehyde derivatives is practical and efficient for synthesizing this compound.
  • Palladium-catalyzed cross-coupling offers flexibility for late-stage modifications and structural diversification.
  • Regioselective lithiation provides a route for direct functionalization but requires precise control.
  • Optimization of reaction parameters (temperature, solvent, catalyst loading) is critical to maximize yield and purity.
  • Combining these methods with modern flow chemistry or continuous processing may enhance scalability.

Chemical Reactions Analysis

Functionalization Reactions

2.1 Bromination
NBS (N-bromosuccinimide) in mild conditions (e.g., dichloromethane or acetonitrile) selectively brominates the pyrazole ring at positions adjacent to electron-withdrawing groups. For 5-methyl-2-imidazolyl-substituted pyrazoles:

  • Bromination at the 4-position is achievable via Br–Li exchange .

2.2 Lithiation and Substitution

  • Lithiation : Reaction with strong bases (e.g., LDA) enables functionalization at the 4-position.

  • Sulfonamide formation : Substitution of bromine with sulfinate or sulfonate groups .

  • Aldehyde/acid synthesis : Oxidation or hydrolysis of intermediates to introduce carbonyl groups .

2.3 Direct Ortho-Metalation (DoM)
Catalytic reductive debromination of 4-bromo derivatives allows functionalization at the 5-position, as demonstrated in trifluoromethyl-substituted analogs .

Reactivity and Stability

3.1 Thermal and Chemical Stability
Pyrazoles are generally stable under standard conditions but undergo:

  • Polymerization : Vinylpyrazoles (e.g., 1-vinylpyrazole derivatives) polymerize under radical initiation, with reactivity influenced by substituents .

3.2 Pharmacological Implications
While not directly studied for this compound, pyrazole derivatives exhibit diverse bioactivities (e.g., antimicrobial, anticancer) . Functionalization (e.g., bromination, sulfonation) often enhances biological activity by modulating reactivity.

Reaction Conditions and Yields

Reaction Type Reagents/Conditions Key Observations
Synthesis (Knorr) 1,3-diketone + hydrazine derivativeHigh yields achievable under acidic/basic conditions
Regioselective Synthesis 4-ethoxy-1,1,1-trifluoro-3-buten-2-one + methyl hydrazineSelectivity up to 96:4 for desired isomer
Bromination NBS, dichloromethane, room temperatureSelective bromination at 4-position
Lithiation LDA, THF, -78°CEnables functionalization via nucleophilic substitution

Challenges and Considerations

  • Isomer control : Critical in synthesis due to similar boiling points of regioisomers .

  • Scalability : Flow reactor lithiation improves efficiency for functionalized derivatives .

  • Biological relevance : Functional groups (e.g., bromine, sulfonamide) often dictate pharmacological activity .

Scientific Research Applications

While specific applications of the compound "1-Methyl-3-(5-methyl-2-imidazolyl)pyrazole" are not detailed in the provided search results, the broader applications of pyrazoles and related compounds can be outlined.

Pyrazole Applications

Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities, making them useful in various applications .

Biological Activities: Pyrazoles exhibit anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, anticancer, and anti-viral properties . They can also act as angiotensin converting enzyme (ACE) inhibitors, neuroprotective agents, cholecystokinin-1 receptor antagonists, and estrogen receptor (ER) ligands .

Pharmaceutical Applications: Several pyrazole derivatives are used as nonsteroidal anti-inflammatory drugs, such as anti-pyrine, metamizole, and aminopyrine, which have analgesic and antipyretic effects . Other examples include phenylbutazone, sulfinpyrazone, and oxyphenbutazone, used for anti-inflammatory, analgesic, and uricosuric purposes .

Anti-bacterial Properties: Imidazole-pyrazole derivatives have anti-bacterial properties and can be used to treat or prevent bacterial infections, particularly those caused by Acinetobacter baumannii, a Gram-negative bacterium resistant to many antimicrobials .

Examples of Pyrazole Derivatives with Anti-inflammatory Activity :

  • 2-[5-(2-chloro-phenyl)-1H-pyrazol-3-yl]-6-(2-hydroxymethyl-1-methyl-pyrrolidin-3-yl)-3,5-dimethoxy-phenol
  • 4-thiazolyl pyrazolyl derivatives
  • 1-(2, 4-Chloroacridine-9-yl)-3-(5-pyridine-4-yl)-(1,3,4-oxadiazol-2-yl-thiomethyl)-pyrazole-5-one
  • 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone
  • 1H-pyrazole-1-thiocarboxamides
  • bis (3-aryl-4, 5-dihydro- 1H-pyrazole-1-carboxamides)
  • N, N-Dimethylaminomethylene-4-[3-phenyl-4-(3-substituted-4-oxothiazolidin-2-ylidenehydrazonomethyl)-1H-pyrazolyl] derivatives
  • 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4, 5-dihydro-(1H)-pyrazole derivatives

Anti-microbial Activity: Pyrazole derivatives have been tested for anti-bacterial activity against E. coli, S. aureus, Pseudomonas aeruginosa, and Klebsiella pneumonia . They have also shown anti-microbial properties against bacterial strains such as Bacillus coccus, Bacillus subtilis, E. coli, Proteus vulgaris, and fungi such as Aspergillus niger .

Mechanism of Action

The mechanism of action of 1-Methyl-3-(5-methyl-2-imidazolyl)pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural Features

  • 4- and 5-Methyl-2-imidazolyl Pyrimidines (Compounds 19 and 20): These pyrimidine derivatives share the 5-methylimidazolyl substituent but differ in their core heterocycle (pyrimidine vs. pyrazole). The pyrimidine core may confer distinct electronic properties, affecting binding affinity to enzymes like neuronal nitric oxide synthase (nNOS). The methyl group’s position on the imidazole ring (4- vs. 5-) influences chromatographic separation efficiency, highlighting the importance of substituent placement in synthetic workflows .
  • Pyrazolo[3,4-d]pyrimidin Derivatives (Compounds 2, 3, 7–9) :
    These compounds feature fused pyrazole-pyrimidine systems. Unlike 1-methyl-3-(5-methyl-2-imidazolyl)pyrazole, their extended π-conjugation may enhance aromatic stacking interactions. Isomerization studies (e.g., triazolopyrimidines 6–9) reveal that structural rigidity and substituent orientation significantly impact biological activity .

  • 1,3,4-Oxadiazole Thioethers (e.g., Compound 5g): These derivatives incorporate a 1-methyl-3-(trifluoromethyl)pyrazole moiety.

Molecular Interactions

  • Enzyme Binding (DNA Gyrase and MTAN): Pyrazole derivatives (e.g., Compound H in ) bind Staphylococcus aureus enzymes via phenol and pyrazole ring interactions.
  • SDH Protein Docking :
    The carbonyl group in 1,3,4-oxadiazole thioethers is critical for SDH binding. The target compound’s imidazolyl nitrogen could mimic this interaction, though its methyl group may reduce electronegativity compared to trifluoromethyl substituents .

Key Findings and Implications

  • Structural Flexibility vs. Activity :
    The pyrazole core of this compound balances synthetic accessibility and target engagement, whereas fused systems (e.g., pyrazolotriazolopyrimidines) prioritize rigidity for selective inhibition .
  • Substituent Effects : Methyl groups improve lipophilicity but may reduce electronegativity compared to trifluoromethyl or nitro groups, impacting enzyme affinity .

Biological Activity

1-Methyl-3-(5-methyl-2-imidazolyl)pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Overview of Pyrazole Compounds

Pyrazoles are recognized for their significant medicinal properties, exhibiting a wide array of biological activities including anti-inflammatory, anti-cancer, anti-microbial, and neuroprotective effects. The versatility of pyrazole derivatives in drug development has led to their incorporation into various therapeutic agents used in clinical settings .

1. Anti-Cancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit substantial anti-cancer properties. For instance, compounds derived from pyrazoles have shown effectiveness against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). Notably, certain derivatives have been reported with IC50 values indicating effective cytotoxicity:

CompoundCell LineIC50 (µM)
This compoundA54926
N,N-bis[(3, 5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateA54926

These findings suggest that modifications to the pyrazole structure can enhance its anti-cancer efficacy .

2. Anti-Microbial Activity

The anti-microbial properties of pyrazole derivatives have also been extensively studied. In vitro evaluations against bacterial strains such as E. coli and S. aureus have shown promising results:

CompoundTarget BacteriaActivity
This compoundE. coliModerate
Novel 1-thiocarbamoyl 3-substituted phenyl-pyrazolesS. aureusHigh

In particular, the presence of specific functional groups within the pyrazole structure has been linked to enhanced antimicrobial activity .

3. Anti-inflammatory Activity

Pyrazole derivatives are also noted for their anti-inflammatory effects. Compounds such as phenylbutazone serve as classic examples of pyrazoles used in treating inflammation and pain. The mechanism often involves inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .

Case Studies and Research Findings

Several studies have focused on synthesizing new pyrazole derivatives and evaluating their biological activities:

  • Burguete et al. synthesized a series of novel 1,5-diaryl pyrazoles and tested them for anti-bacterial activity against E. coli and S. aureus, finding significant activity linked to specific structural modifications .
  • Chovatia et al. assessed the anti-tubercular properties of various pyrazoles against Mycobacterium tuberculosis, revealing that certain compounds exhibited high inhibition rates comparable to standard treatments .

Q & A

Basic: What are the standard synthetic routes for preparing 1-Methyl-3-(5-methyl-2-imidazolyl)pyrazole?

Answer:
The compound is typically synthesized via multi-step heterocyclic reactions. A common approach involves:

Alkylation/cyclization : Reacting substituted pyrazole precursors with imidazole derivatives under nucleophilic conditions. For example, alkylation of 5-methylimidazole with a methyl-substituted pyrazole intermediate in the presence of a base (e.g., K₂CO₃) .

Sulfur-based coupling : Thiol- or sulfoxide-mediated coupling reactions, as seen in analogous benzimidazole syntheses (e.g., refluxing with MgCl₂ to facilitate sulfur bridging) .

Purification : Column chromatography or recrystallization to isolate the product, followed by spectroscopic validation (¹H/¹³C NMR, HRMS) .

Basic: How is the purity and structural identity of this compound validated in academic research?

Answer:
A combination of analytical techniques is employed:

Technique Parameters Example Data Reference
¹H NMR CDCl₃, 500 MHzδ 4.07 (s, 3H, CH₃), 8.17 (s, 1H, CH)
HRMS ESI, m/z calculated vs. observedCalculated: 290.0318; Found: 290.0321
HPLC C18 column, MeOH:H₂O mobile phasePurity >95.5% (retention time: 12.3 min)

These methods ensure both structural fidelity and purity (>95% for most studies).

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:
Key optimization strategies include:

  • Catalyst selection : Anhydrous MgCl₂ or NaOCH₃ enhances cyclization efficiency, as demonstrated in sulfoxide formation (75% yield improvement) .
  • Temperature control : Reflux in methanol (65–80°C) balances reaction kinetics and byproduct suppression .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during coupling steps .
  • Stoichiometry : Using 1.2–1.5 equivalents of nucleophilic reagents (e.g., imidazole derivatives) minimizes unreacted starting material .

Advanced: How are contradictions in spectral data resolved during characterization?

Answer:
Contradictions (e.g., unexpected δ values in NMR) are addressed via:

Multi-technique cross-validation : Comparing NMR, IR, and HRMS data to rule out impurities .

Computational modeling : Density Functional Theory (DFT) simulations predict expected shifts, aiding assignment of ambiguous peaks .

Isotopic labeling : For complex splitting patterns, deuterated analogs or 2D NMR (COSY, HSQC) clarify proton-carbon correlations .

Advanced: What computational methods predict the bioactivity of this compound and its derivatives?

Answer:

  • Molecular docking : AutoDock or Schrödinger Suite evaluates binding affinity to target proteins (e.g., antimicrobial enzymes) .
  • QSAR modeling : Regression analysis links substituent electronic parameters (Hammett σ) to observed bioactivity .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

Basic: What are the solubility properties and recommended storage conditions?

Answer:

  • Solubility : Moderately soluble in DMSO (>10 mM) and methanol; poorly soluble in water (<1 mM) .
  • Storage : -20°C under inert gas (N₂/Ar) to prevent oxidation of the imidazole moiety. Desiccants (silica gel) mitigate hygroscopic degradation .

Advanced: How are derivatives designed to enhance biological activity (e.g., antimicrobial)?

Answer:
Derivatization strategies include:

Heterocyclic fusion : Attaching triazole or oxadiazole rings improves π-π stacking with bacterial enzyme active sites .

Electron-withdrawing groups : Trifluoromethyl (-CF₃) at the pyrazole 3-position enhances membrane permeability .

Bioisosteric replacement : Replacing methyl with ethyl groups fine-tunes lipophilicity (logP) for optimal bioavailability .

Advanced: How are synthesis byproducts analyzed and mitigated?

Answer:

  • HPLC-MS profiling : Identifies byproducts (e.g., uncyclized intermediates) via retention time and fragmentation patterns .
  • Reaction monitoring : In-situ IR tracks carbonyl or sulfoxide formation to halt reactions at optimal conversion .
  • Scavenger resins : Polymers with boronic acid or thiourea groups sequester excess reagents, reducing side reactions .

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